1-Azido-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
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Overview
Description
1-Azido-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound that belongs to the anthraquinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where an amino group on the anthraquinone is replaced by an azido group using sodium azide (NaN₃) under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available anthraquinone derivatives. The process includes oxidation, substitution, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Azido-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: The azido group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Sodium azide (NaN₃) is commonly used for introducing the azido group.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives with different functional groups, which can be further utilized in synthetic chemistry .
Scientific Research Applications
1-Azido-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-azido-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and drug development. The compound’s interactions with molecular targets and pathways are still under investigation, but its reactivity with nucleophiles and electrophiles is well-documented .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 1-Bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
Uniqueness
1-Azido-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other anthraquinone derivatives that may lack such functional groups .
Properties
CAS No. |
74386-38-2 |
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Molecular Formula |
C15H7N3O4 |
Molecular Weight |
293.23 g/mol |
IUPAC Name |
1-azido-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H7N3O4/c16-18-17-12-10(15(21)22)6-5-9-11(12)14(20)8-4-2-1-3-7(8)13(9)19/h1-6H,(H,21,22) |
InChI Key |
ANTIDJQNCDMUTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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